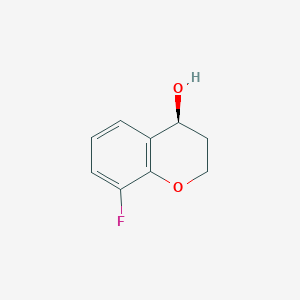
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position in this compound contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the benzopyran ring structure.
Reduction: The resulting compound is then reduced to introduce the hydroxyl group at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the benzopyran ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-5-Fluoro-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: Another fluorinated compound with similar structural features.
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: A structurally related compound with a hydroxyl group at the 4th position.
Uniqueness
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Propriétés
IUPAC Name |
(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHKECFCIGOLGN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
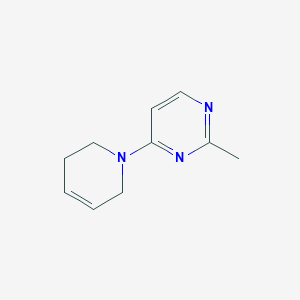
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)
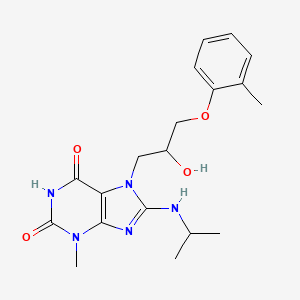
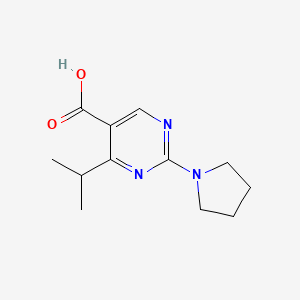
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)
![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)
![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)


![3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide](/img/structure/B2614063.png)
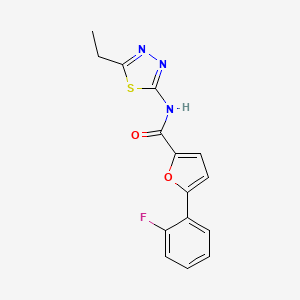
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

